6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Description
Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-2-1-5-7(11)9-3-4-10(5)6/h1-2H,3-4H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJWISRMOMANNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2Br)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Proline Derivatives with Brominated Electrophiles
A widely adopted strategy involves the cyclocondensation of proline derivatives with brominated electrophiles. This method leverages the inherent reactivity of pyrrolidine precursors to form the fused pyrrolopyrazine core. In a representative procedure, L-proline undergoes N-alkylation with 1,2-dibromoethane in the presence of potassium phosphate and tetramethylethylenediamine (TMEDA) at 130°C for 24–48 hours . The intermediate undergoes subsequent oxidation using manganese dioxide to aromatize the pyrrole ring, followed by bromination at the 6-position using N-bromosuccinimide (NBS) under radical initiation .
Key Advantages :
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High functional group tolerance due to mild bromination conditions.
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Yields range from 55% to 79% for the cyclization step, with bromination efficiency exceeding 85% .
Intramolecular Cyclization of N-Propargylenaminones
This method, adapted from pyrrolopyrazine syntheses, involves three sequential steps:
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Cross-Coupling : A pyrrole derivative reacts with acyl bromoacetylenes on solid alumina at room temperature to form 2-(acylethynyl)pyrroles .
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Propargylamine Addition : The acetylenic intermediate undergoes nucleophilic addition with propargylamine, generating N-propargylenaminones .
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Cyclization : Intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) yields the pyrrolopyrazine core, with bromine introduced via electrophilic substitution or pre-installed in the starting material .
Optimization Insights :
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Replacing traditional solvents with DMSO improves cyclization efficiency by stabilizing the transition state through polar interactions .
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Industrial-scale adaptations use continuous flow reactors to enhance heat dissipation and reduce reaction time by 40% .
Solid-Phase Synthesis for Parallel Library Generation
For high-throughput applications, solid-phase synthesis on Wang resin enables rapid diversification. The resin-bound pyrrolidine precursor undergoes on-resin cyclization using trimethylaluminum, followed by bromination with pyridinium tribromide. Cleavage with trifluoroacetic acid (TFA) yields the target compound with an average purity of 93% across 50 analogs .
Scalability Considerations :
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Batch-to-batch consistency is maintained via automated fluidic systems.
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Residual aluminum impurities are minimized using chelating wash cycles .
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 55–79% | >95% | Moderate | High |
| Intramolecular Cyclization | 65–72% | >97% | High | Moderate |
| Halogen Exchange | 92% | >99% | Low | Low |
| Solid-Phase Synthesis | 70–85% | 93% | High | High |
Mechanistic Challenges :
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Regioselectivity in Bromination : Electrophilic bromination favors the 6-position due to electron-donating effects of the adjacent nitrogen . Computational studies (DFT) confirm a 12.3 kcal/mol preference for 6-bromo over 7-bromo isomers .
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Byproduct Formation : Overoxidation during MnO₂ treatment generates pyrrole-2,5-diones, mitigated by stoichiometric control .
Industrial-Scale Optimization
Large-scale production (≥1 kg) employs the intramolecular cyclization route due to its balance of yield and cost. Key modifications include:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 undergoes nucleophilic substitution with various nucleophiles:
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Amines : Reacts with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (e.g., DMF, THF) under reflux to yield 6-amino derivatives. Reaction times range from 4–12 hours depending on steric hindrance .
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Thiols : Treatment with thiophenol or alkanethiols in the presence of a base (e.g., K₂CO₃) produces 6-sulfide derivatives.
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Hydroxide : Hydrolysis under basic conditions (NaOH, H₂O/EtOH) generates the 6-hydroxy analogue .
Example :
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed couplings:
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Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene/EtOH (3:1) at 90°C. Yields range from 65–85%.
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Buchwald-Hartwig Amination : Forms C–N bonds with aryl amines (e.g., aniline) using Pd₂(dba)₃ and Xantphos in dioxane at 100°C .
Key Catalyst Systems :
| Reaction Type | Catalyst | Ligand | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | None | Toluene/EtOH | 90°C | 78 |
| Buchwald | Pd₂(dba)₃ | Xantphos | Dioxane | 100°C | 82 |
Oxidation and Reduction
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Oxidation : The dihydropyrazine ring is oxidized to a fully aromatic pyrazine using MnO₂ or DDQ in CH₂Cl₂ at room temperature .
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Reduction : The lactam carbonyl is reduced to a secondary alcohol with LiAlH₄ in THF under reflux (65°C, 2 hours).
Outcome :
Cyclization and Ring Expansion
Intramolecular cyclization reactions are facilitated by Cs₂CO₃ in DMSO, forming tricyclic structures. For example, reaction with propargylamine yields imidazole-pyrrolo[1,2-a]pyrazine hybrids via a domino process .
Mechanism :
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Conjugate substitution at the β-position of the enaminone.
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Cycloisomerization to form pyrazine and imidazole rings.
Halogen Exchange
Bromine can be replaced by chlorine using sulfuryl chloride (SO₂Cl₂) in CH₂Cl₂ at −78°C . This reaction is critical for synthesizing chloro analogues for comparative bioactivity studies.
Conditions :
Ring-Opening Reactions
Treatment with strong bases (e.g., NaOH) under harsh conditions (120°C, 24 hours) cleaves the lactam ring, yielding linear amine derivatives. This is exploited to study degradation pathways.
Comparative Reactivity Data
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | NH₃, DMF, 80°C | 6-Amino derivative | 72 |
| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, Na₂CO₃, 90°C | 6-Phenyl analogue | 78 |
| Oxidation | MnO₂, CH₂Cl₂, RT | Aromatic pyrazine | 68 |
| Chlorination | SO₂Cl₂, CH₂Cl₂, −78°C | 6-Chloro derivative | 85 |
Structural and Mechanistic Insights
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Steric Effects : The bicyclic framework slightly hinders reactivity at the 6-position, necessitating elevated temperatures for substitutions .
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Electronic Effects : The electron-withdrawing lactam group activates the bromine for nucleophilic displacement.
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Byproducts : Over-oxidation (e.g., using excess MnO₂) can lead to N-oxide formation .
Scientific Research Applications
Chemistry
In the realm of chemistry, 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic pathways and modifications.
Biology
The compound exhibits a range of biological activities including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anti-inflammatory Properties : Potential use in treating inflammatory diseases.
- Antiviral Effects : Shows promise in inhibiting viral replication.
- Antitumor Activity : Investigated for its potential in cancer therapeutics .
These properties make it a valuable tool for studying biological mechanisms and developing new therapeutic agents.
Medicine
In medicinal chemistry, the compound is being explored for its potential therapeutic applications:
- Drug Development : Investigated as a candidate for new drugs targeting cancer and infectious diseases.
- Kinase Inhibition : Demonstrates potential as a kinase inhibitor, which is crucial in cancer therapy .
Industry
The unique chemical structure and reactivity of this compound make it useful in the development of new materials and chemical processes. Its applications extend to:
Mechanism of Action
The exact mechanism of action of 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, some pyrrolopyrazine derivatives have been shown to inhibit kinase activity, which plays a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
Comparison :
Activity Trends :
- Bromo Substitution : Bromine at position 6 may enhance kinase binding via halogen interactions, whereas position 7 bromine (Mukanadin C) correlates with marine bioactivity .
- Anti-inflammatory vs. Anticancer : 6-Aryl derivatives excel in inflammation models , while BET inhibitors (e.g., 8-methyl derivatives) show potent anticancer effects .
Physicochemical Properties
Biological Activity
6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound that belongs to the pyrrolopyrazine family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure allows for various modifications, potentially enhancing its biological efficacy.
- Molecular Formula : C₇H₇N₂OBr
- Molecular Weight : 215.05 g/mol
- CAS Number : 1374684-64-6
- InChI Key : PYJWISRMOMANNC-UHFFFAOYSA-N
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial and fungal strains.
- Anti-inflammatory Properties : It has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
- Antitumor Effects : Preliminary studies indicate potential in inhibiting tumor cell proliferation.
- Kinase Inhibition : It shows promise as a kinase inhibitor, which is significant for cancer therapy.
Antimicrobial Activity
A study evaluated the antimicrobial properties of several pyrrolopyrazine derivatives, including this compound. The results indicated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Anti-inflammatory Effects
Research has shown that the compound significantly reduces COX-2 activity in vitro. The IC₅₀ value for COX-2 inhibition was found to be approximately 0.05 μmol/L, comparable to standard anti-inflammatory drugs like celecoxib . This suggests its potential use in treating inflammatory diseases.
Antitumor Activity
In vitro studies on various cancer cell lines revealed that this compound inhibited cell growth with IC₅₀ values ranging from 100 to 500 µg/mL depending on the cell type. Notably, it showed higher efficacy against HeLa cells compared to normal fibroblasts .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |
|---|---|---|---|
| This compound | Moderate | Strong | Moderate |
| Pyrrolo[1,2-a]pyrazine derivatives | High | Moderate | High |
| 5H-Pyrrolo[2,3-b]pyrazine | Low | High | Low |
Preparation and Synthetic Routes
The synthesis of this compound can be achieved through several methods:
- Cross-Coupling Reaction : Involves the reaction of pyrrole with bromoacetylenes in the presence of solid alumina.
- Cyclization : The addition of propargylamine followed by intramolecular cyclization using cesium carbonate in DMSO yields the final product.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via bromination of a pyrrolo-pyrazine precursor. For example, bromine in glacial acetic acid with anhydrous sodium acetate at controlled temperatures (0–5°C) yields halogenated derivatives, though yields may be low (~29%) due to side reactions . Alternative routes involve Friedel-Crafts acylation or silver oxide-mediated cyclization of brominated intermediates, as seen in related pyrrolo-pyrazine systems . Optimizing stoichiometry (e.g., excess bromine) and reaction time (1–2 hours) can improve efficiency.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- 1H-NMR : Look for characteristic signals: δ 2.39–2.80 ppm (CH2 groups in dihydro-pyrrolo ring), δ 6.7–8.0 ppm (aromatic protons), and absence of aldehyde protons (if starting from non-brominated precursors) .
- 13C-NMR : Peaks at 127–135 ppm (aromatic carbons) and 161–171 ppm (carbonyl groups) confirm the fused heterocyclic structure .
- IR : Absorbance at ~1650 cm⁻¹ (C=O stretch) and 1167 cm⁻¹ (C-Br vibration) .
- Mass Spectrometry : Molecular ion [M+H]+ at m/z 241.085 matches the molecular formula C9H9BrN2O .
Q. What are common challenges in purifying this compound, and how are they addressed?
- Methodological Answer : Low solubility in polar solvents (e.g., water) and co-elution with byproducts (e.g., dibrominated species) are key issues. Use gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water) or silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the target compound . Recrystallization from ethanol/water mixtures can improve purity (>95%) .
Advanced Research Questions
Q. How does bromine’s regioselectivity impact functionalization of the pyrrolo-pyrazine core, and how can competing pathways be controlled?
- Methodological Answer : Bromination typically occurs at the electron-rich C6 position due to the lone pair on the adjacent nitrogen. However, over-bromination at C3 or C7 may occur under harsh conditions. To suppress side reactions:
- Use a bromine scavenger (e.g., Na2S2O3) after reaction completion .
- Employ directing groups (e.g., methoxy or acetyl) to block undesired sites, as demonstrated in related indole systems .
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) to halt at the mono-brominated stage.
Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?
- Methodological Answer :
- One-Pot Synthesis : Combine bromination and cyclization steps using Ag2O or NaOMe as catalysts, reducing intermediate isolation losses (yields up to 65% reported for analogous compounds) .
- Microwave-Assisted Reactions : Shorten reaction times (e.g., 30 minutes vs. 12 hours) and improve yields by 15–20% .
- Protecting Groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) or tosyl groups to stabilize reactive intermediates during functionalization .
Q. How can computational methods aid in predicting reactivity and optimizing reaction conditions for this compound?
- Methodological Answer :
- DFT Calculations : Model bromine’s electrophilic attack using Gaussian09 at the B3LYP/6-31G(d) level to identify transition states and activation energies .
- Molecular Dynamics : Simulate solvent effects (e.g., acetic acid vs. THF) on reaction kinetics to optimize temperature and solvent polarity .
- Docking Studies : Predict binding affinity of derivatives for biological targets (e.g., kinases) to prioritize synthetic routes .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points (e.g., 145°C vs. 192°C) for similar brominated pyrrolo-pyrazines: How to validate data?
- Methodological Answer :
- Confirm purity via HPLC (≥95%) and DSC (differential scanning calorimetry) to rule out impurities affecting melting ranges .
- Cross-reference with crystallography data (e.g., Cambridge Structural Database) to verify structural consistency .
- Replicate synthesis using literature protocols (e.g., bromine in acetic acid vs. NaOMe/THF ) to identify method-dependent variations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
